1-[(3-Bromo-4-chlorophenyl)methyl]piperazine
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Overview
Description
1-[(3-Bromo-4-chlorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a bromine and a chlorine atom on the phenyl ring, making it a halogenated derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-chlorophenyl)methyl]piperazine typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like toluene or dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-chlorophenyl)methyl]piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of N-oxides or dehalogenated products .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-chlorophenyl)methyl]piperazine is not fully understood, but it is believed to interact with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A similar compound with a chlorine atom instead of a bromine atom on the phenyl ring.
1-(4-Bromophenyl)piperazine: A derivative with a bromine atom at the para position on the phenyl ring.
1-(4-Chlorophenyl)piperazine: A compound with a chlorine atom at the para position on the phenyl ring.
Uniqueness
1-[(3-Bromo-4-chlorophenyl)methyl]piperazine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can influence its chemical reactivity and biological activity, making it a valuable compound for various applications. The combination of these halogens can also affect the compound’s pharmacokinetic properties, such as its solubility and stability .
Properties
Molecular Formula |
C11H14BrClN2 |
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Molecular Weight |
289.60 g/mol |
IUPAC Name |
1-[(3-bromo-4-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrClN2/c12-10-7-9(1-2-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
InChI Key |
RGXWVTOFDWRLOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
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